

Application Notes & Protocols: In Vitro Drug Release Testing of Gris-PEG Tablets

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin, an antifungal agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Its absorption and bioavailability are consequently limited by its dissolution rate.[1][4] A common strategy to enhance the dissolution of poorly water-soluble drugs is the formulation of solid dispersions, where the drug is dispersed within a hydrophilic carrier matrix.[1][2][5] Polyethylene glycol (PEG) is a frequently used hydrophilic polymer for creating these solid dispersions due to its ability to improve wettability and enhance drug release.[1][5]

These application notes provide a detailed protocol for the in vitro drug release testing of Griseofulvin-PEG (**Gris-PEG**) tablets, a critical step for quality control and formulation development. The methodology described herein is based on established pharmacopeial standards and scientific literature.

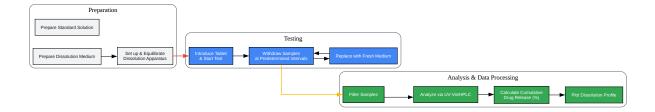
Principle of Dissolution Enhancement

The primary mechanism by which PEG enhances Griseofulvin dissolution is through the formation of a solid dispersion. In this system, the drug is present in an amorphous state or as fine crystalline particles within the water-soluble carrier.[6][7] Upon contact with the dissolution medium, the PEG rapidly dissolves, releasing the Griseofulvin in a finely dispersed, high-surface-area state, which facilitates faster and more complete dissolution.[8]



Experimental Workflow

The following diagram outlines the key steps in the in vitro drug release testing of **Gris-PEG** tablets.



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Caption: Experimental workflow for in vitro drug release testing of Gris-PEG tablets.

Materials and Equipment Reagents and Materials

- Gris-PEG Tablets
- Griseofulvin Reference Standard (RS)
- Sodium Lauryl Sulfate (SLS)
- Methanol (HPLC or Spectrophotometric grade)
- Acetonitrile (HPLC grade, if applicable)
- Purified, deionized water



- 0.1N Hydrochloric Acid (optional, for acidic medium)
- Phosphate buffer components (optional, for neutral pH medium)

Equipment

- USP Dissolution Apparatus 2 (Paddle Method)[1][2][9]
- Water bath with heater and circulator
- UV-Visible Spectrophotometer or HPLC system with UV detector[1][10]
- Analytical balance
- · Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.45 μm pore size)
- pH meter
- Timer

Detailed Experimental Protocols Protocol 1: Dissolution Medium Preparation

A surfactant such as Sodium Lauryl Sulfate (SLS) is often required in the dissolution medium to ensure sink conditions for poorly soluble drugs like Griseofulvin.[1][11]

- Preparation of 4% SLS Dissolution Medium:
 - Weigh 40.0 g of Sodium Lauryl Sulfate.
 - Dissolve in and dilute to 1000 mL with purified water.
 - Stir until fully dissolved and allow any foam to dissipate.
 - \circ Pre-heat the medium to 37 ± 0.5 °C.[1][2]



 Alternative Media: Depending on the study's objective, other media can be used, such as 0.1N HCl to simulate gastric fluid or phosphate buffer (e.g., pH 6.8) to simulate intestinal fluid.[2][12]

Protocol 2: Standard Solution Preparation

- Stock Solution: Accurately weigh approximately 10 mg of Griseofulvin RS into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the dissolution medium. This creates a 100 μg/mL stock solution.
- Working Standards: Prepare a series of dilutions from the stock solution using the dissolution medium to create standards covering the expected concentration range of the samples (e.g., 2, 5, 10, 15, 20 µg/mL).
- Calibration Curve: Measure the absorbance of the working standards at the predetermined
 λmax (approximately 291-295 nm) and plot a calibration curve of absorbance versus
 concentration.[1][13] The curve should have a correlation coefficient (R²) of ≥ 0.99.[1]

Protocol 3: In Vitro Dissolution Testing Procedure

- Apparatus Setup:
 - Assemble the USP Apparatus 2 (Paddle).
 - Place 900 mL of the selected dissolution medium into each vessel.[1][2]
 - Equilibrate the medium to a constant temperature of 37 ± 0.5 °C.[1][2]
 - Set the paddle rotation speed. Common speeds are 50 rpm or 75 rpm.[1][3] The USP monograph for Griseofulvin tablets specifies 50 rpm.[11]
- Test Execution:
 - Carefully drop one Gris-PEG tablet into each vessel.
 - Immediately start the timer and the paddle rotation.
- Sampling:



- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[3]
- Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.[2]
- Filter the withdrawn sample through a 0.45 μm syringe filter, discarding the first few milliliters of the filtrate.[13]

Protocol 4: Sample Analysis and Data Calculation

- UV-Vis Spectrophotometric Analysis:
 - If necessary, dilute the filtered samples with the dissolution medium to fall within the concentration range of the calibration curve.
 - Measure the absorbance of each sample at the λmax of Griseofulvin (e.g., 291 nm).[1][11]
 - Use the dissolution medium as a blank.
- HPLC Analysis (Alternative):
 - For higher specificity, HPLC analysis can be performed. A typical mobile phase is a mixture of acetonitrile and water.[10]
 - Detection is performed using a UV detector at the appropriate wavelength (e.g., 292 nm).
 - Quantify the concentration using a calibration curve prepared with Griseofulvin RS in the mobile phase.
- Calculation of Cumulative Drug Release:
 - Determine the concentration of Griseofulvin in each sample from the calibration curve.
 - Calculate the cumulative amount of drug released at each time point, accounting for the drug removed in previous samples.



• Express the result as a percentage of the labeled tablet strength.

Formula: Cumulative % Released = [(C_n * V_t) + Σ (C_{i-1} * V_s)] / Labeled Amount * 100

Where:

- C_n = Concentration of drug at time point 'n'
- V_t = Total volume of dissolution medium (e.g., 900 mL)
- C {i-1} = Concentration of drug at the previous time point
- V s = Volume of sample withdrawn (e.g., 5 mL)
- Labeled Amount = Drug amount as per tablet label (e.g., 125 mg)

Data Presentation

Quantitative data from drug release studies should be summarized for clear comparison. The following tables present example data derived from literature for Griseofulvin solid dispersions.

Table 1: Dissolution Apparatus and Conditions

Parameter	Setting	Reference
Apparatus	USP Type II (Paddle)	[1][2][4]
Dissolution Medium	4% Sodium Lauryl Sulfate (SLS) in Water	[1][11]
Volume of Medium	900 mL	[1][2]
Temperature	37 ± 0.5 °C	[1][2]
Paddle Speed	50 rpm	[1][2]
Analytical Method	UV-Vis Spectrophotometry	[1][2]
Wavelength (λmax)	291 nm	[1][11]
		<u> </u>

Table 2: Example In Vitro Drug Release Profiles of Griseofulvin Formulations



Time (minutes)	Formulation F3 (Gris-PEG 6000 + Crospovidone) % Release	Marketed Griseofulvin Tablet % Release
10	30.05%	31.88%
30	69.21%	70.02%
45	97.11%	99.22%
Data adapted from a study on solid dispersions of Griseofulvin.[1]		

Conclusion

The use of PEG in a solid dispersion formulation significantly enhances the in vitro dissolution of Griseofulvin. The protocols outlined in these notes provide a robust framework for conducting reliable and reproducible drug release testing for **Gris-PEG** tablets. Adherence to these standardized methods is essential for ensuring product quality, guiding formulation optimization, and meeting regulatory requirements.

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